4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide
Description
4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide is a chemical compound with the molecular formula C11H18N2O4S2 and a molecular weight of 306.402 Da . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-10-4-6-11(7-5-10)19(16,17)13-9-3-8-12-18(2,14)15/h4-7,12-13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVTVZKKVGHSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropyl methyl sulfone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pH, and reaction time, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide has several applications in scientific research:
Biological Research: It serves as a probe in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: Lacks the methylsulfonylamino propyl group.
N-(3-aminopropyl)benzenesulfonamide: Lacks the methylsulfonyl group.
4-nitrophenylsulfonyltryptophan: Contains a different aromatic ring and functional groups.
Uniqueness
4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide is unique due to the presence of both the methylsulfonyl and propyl groups attached to the benzenesulfonamide core. This unique structure allows it to interact with specific molecular targets and exhibit distinct chemical reactivity and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
